molecular formula C8H6O3S B8401076 3,5,6-Trihydroxybenzo[b]thiophene

3,5,6-Trihydroxybenzo[b]thiophene

Cat. No. B8401076
M. Wt: 182.20 g/mol
InChI Key: LYRIMKMXOLQVOC-UHFFFAOYSA-N
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Patent
US07060109B2

Procedure details

2.82 g (10 mmol) XIV and 6.00 g (150 mmol) NaOH were heated under reflux for 3.5 h in 300 ml degassed water. The still hot solution was then acidified with concentrated HCl to pH 1. The compound XV precipitating on cooling in an ice bath was removed and washed with a little diethylether. A yield of 1.57 g XV (8.6 mmol, 86%) was obtained.
Name
XIV
Quantity
2.82 g
Type
reactant
Reaction Step One
Name
Quantity
6 g
Type
reactant
Reaction Step One
Name
Yield
86%

Identifiers

REACTION_CXSMILES
C(OC([C:8]1[S:12][C:11]2[CH:13]=[C:14]([OH:18])[C:15]([OH:17])=[CH:16][C:10]=2[C:9]=1[OH:19])=O)CCC.[OH-].[Na+]>>[OH:19][C:9]1[C:10]2[CH:16]=[C:15]([OH:17])[C:14]([OH:18])=[CH:13][C:11]=2[S:12][CH:8]=1 |f:1.2|

Inputs

Step One
Name
XIV
Quantity
2.82 g
Type
reactant
Smiles
C(CCC)OC(=O)C1=C(C2=C(S1)C=C(C(=C2)O)O)O
Name
Quantity
6 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3.5 h in 300 ml
Duration
3.5 h
CUSTOM
Type
CUSTOM
Details
degassed water
CUSTOM
Type
CUSTOM
Details
The compound XV precipitating
TEMPERATURE
Type
TEMPERATURE
Details
on cooling in an ice bath
CUSTOM
Type
CUSTOM
Details
was removed
WASH
Type
WASH
Details
washed with a little diethylether

Outcomes

Product
Name
Type
product
Smiles
OC=1C2=C(SC1)C=C(C(=C2)O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.6 mmol
AMOUNT: MASS
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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